molecular formula C16H20BN3O4 B1408149 1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1430751-22-6

1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1408149
CAS No.: 1430751-22-6
M. Wt: 329.2 g/mol
InChI Key: HHQJMWWDVFERJM-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains a pyrazole ring, a nitrophenyl group, and a tetramethyl-1,3,2-dioxaborolane group. Pyrazole is a basic aromatic ring with two nitrogen atoms. Nitrophenyl groups are often used in organic synthesis because of their ability to act as leaving groups. Tetramethyl-1,3,2-dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a nitro group might make the compound more reactive. The boronic ester could make the compound useful in cross-coupling reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study by Liao et al. (2022) focused on the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives, confirming their structure using various spectroscopic methods and X-ray diffraction. This research contributes to the understanding of pyrazole derivatives as potential raw materials for various applications (Liao, Liu, Wang, & Zhou, 2022).
  • Another study by Yang et al. (2021) also focused on synthesis and characterization of a similar pyrazole derivative, emphasizing its potential as an organic intermediate with applications in chemical synthesis (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Crystal Structure and DFT Studies

  • The crystal structure and Density Functional Theory (DFT) studies of pyrazole derivatives have been extensively researched. The studies provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the chemical properties and potential applications of these compounds (Yang et al., 2021).

Biological Activities

Molecular Modeling and Docking Studies

Future Directions

The future directions for a compound depend on its properties and potential applications. Compounds with boronic esters are of interest in organic synthesis, particularly in cross-coupling reactions . Therefore, this compound could potentially be of interest in the development of new synthetic methodologies.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)13-9-18-19(11-13)10-12-7-5-6-8-14(12)20(21)22/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJMWWDVFERJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127944
Record name 1-[(2-Nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430751-22-6
Record name 1-[(2-Nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430751-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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